Broxaldine
描述
准备方法
合成路线和反应条件: 溴沙尔定可以通过 5,7-二溴-2-甲基-8-喹啉醇与苯甲酸的酯化反应合成。 反应通常使用脱水剂,例如亚硫酰氯或二环己基碳二亚胺 (DCC),以促进酯键的形成 .
工业生产方法: 在工业生产中,溴沙尔定的生产涉及在受控条件下进行大规模酯化反应,以确保高收率和纯度。 该过程可能包括重结晶和使用色谱技术纯化等步骤,以获得最终产物 .
反应类型:
氧化: 溴沙尔定可以发生氧化反应,特别是在喹啉醇部分,导致形成醌衍生物。
还原: 该化合物可以在特定条件下还原为其相应的氢醌形式。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
主要形成的产物:
氧化: 醌衍生物。
还原: 氢醌衍生物。
取代: 各种取代的喹啉醇衍生物.
科学研究应用
溴沙尔定在科学研究中具有广泛的应用:
化学: 用作有机合成中的试剂,以及合成更复杂分子的前体。
生物学: 用于涉及抗菌活性研究,特别是针对艰难梭菌和真菌病原体。
医学: 研究其作为抗原生动物和抗真菌剂的潜在用途。
工业: 用于开发抗菌涂层和材料.
作用机制
溴沙尔定通过抑制微生物的生长和生存能力来发挥其抗菌作用。 它靶向病原体的细胞机制,破坏 DNA 复制和蛋白质合成等重要过程。 该化合物中的溴原子在增强其与微生物靶标的结合亲和力方面起着至关重要的作用,从而增强了其抗菌活性 .
类似化合物:
5,7-二溴-8-羟基喹啉: 与溴沙尔定具有相似的喹啉醇结构,但缺少苯甲酸酯基团。
2-甲基-8-羟基喹啉: 与溴沙尔定具有相似的核心结构,但缺少溴原子。
8-羟基喹啉: 一个更简单的类似物,没有甲基和溴取代基.
溴沙尔定的独特性: 与其类似物相比,溴沙尔定独特的溴原子和苯甲酸酯基团的组合增强了其抗菌特性。 溴原子的存在增加了其反应性和对微生物靶标的结合亲和力,使其成为更有效的抗菌剂 .
相似化合物的比较
5,7-dibromo-8-hydroxyquinoline: Shares a similar quinolinol structure but lacks the benzoate ester group.
2-methyl-8-hydroxyquinoline: Similar core structure but without the bromine atoms.
8-hydroxyquinoline: A simpler analog without the methyl and bromine substitutions.
Uniqueness of Broxaldine: this compound’s unique combination of bromine atoms and the benzoate ester group enhances its antimicrobial properties compared to its analogs. The presence of bromine atoms increases its reactivity and binding affinity to microbial targets, making it a more potent antimicrobial agent .
属性
IUPAC Name |
(5,7-dibromo-2-methylquinolin-8-yl) benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2NO2/c1-10-7-8-12-13(18)9-14(19)16(15(12)20-10)22-17(21)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTPLVAAROHGGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)C3=CC=CC=C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863245 | |
Record name | 5,7-Dibromo-2-methylquinolin-8-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3684-46-6 | |
Record name | 8-Quinolinol, 5,7-dibromo-2-methyl-, 8-benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3684-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Broxaldine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003684466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dibromo-2-methylquinolin-8-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Broxaldine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROXALDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6308U1DL5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is brobenzoxaldine commonly used for in a clinical setting?
A1: Brobenzoxaldine, often combined with broxyquinoline, is indicated for the treatment of intestinal amoebiasis. [] It has demonstrated efficacy in eliminating the parasite in a significant proportion of patients. [] Additionally, there are investigations into its potential use against giardiasis. [, ]
Q2: Are there any reports of adverse effects associated with brobenzoxaldine administration?
A2: While generally considered safe and effective at therapeutic doses, [] a study reported transient paresthesia in one volunteer subject during treatment with a brobenzoxaldine and broxyquinoline combination. [] Another study documented a case of impaired exercise tolerance in a healthy individual taking the same drug combination. [] Notably, a study in dogs revealed more severe toxic effects, including neurological symptoms, weight loss, and even death at higher doses. []
Q3: How does brobenzoxaldine compare to other treatments for intestinal amoebiasis?
A3: While the provided research focuses on brobenzoxaldine and its combination with broxyquinoline, it lacks direct comparisons with other established treatments for intestinal amoebiasis. Further research is needed to determine its relative efficacy and safety profile compared to alternative therapies.
Q4: What is the mechanism of action of brobenzoxaldine against Entamoeba histolytica?
A4: The provided research does not delve into the specific molecular mechanisms by which brobenzoxaldine exerts its anti-amoebic effects. Further studies are necessary to elucidate its interaction with potential targets within the parasite.
Q5: Beyond intestinal amoebiasis, are there other potential applications for brobenzoxaldine?
A5: Some studies explored its activity against other parasites like Giardia lamblia and even its potential in treating leprosy, although with limited success. [, , ] Additionally, brobenzoxaldine has shown antifungal activity in specific laboratory settings. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。